2-Fluoro-5-methylbenzaldehyde
Overview
Description
2-Fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Mechanism of Action
Mode of Action
It’s known that aldehydes can undergo a variety of chemical reactions, including nucleophilic addition and oxidation . The fluorine atom in the compound could potentially influence these reactions due to its high electronegativity.
Biochemical Pathways
Aromatic aldehydes like this compound are often involved in organic synthesis, potentially affecting various biochemical pathways .
Pharmacokinetics
Its physical properties such as a boiling point of 89 °c/15 mmhg and a density of 1129 g/mL at 25 °C might influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methylbenzaldehyde. For instance, it is sensitive to air , suggesting that its stability and reactivity could be affected by exposure to oxygen. Furthermore, its storage temperature is recommended to be in an inert atmosphere at 2-8°C , indicating that temperature can also influence its stability.
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methylbenzaldehyde plays a role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are significant in organic chemistry and biochemistry for the synthesis of various compounds. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophiles, such as amines and thiols, which are present in enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes. The compound may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the aldehyde group can form adducts with cellular nucleophiles, potentially altering protein function and gene expression . These interactions can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The aldehyde group reacts with nucleophilic groups in enzymes and proteins, leading to enzyme inhibition or activation . This compound can also affect gene expression by forming adducts with DNA or RNA, thereby altering transcription and translation processes. The presence of the fluorine atom may enhance the compound’s reactivity and stability in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but may degrade under extreme conditions such as high temperature or strong acidic or basic environments . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity or changes in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects may be observed at high doses, including potential damage to organs or tissues. It is essential to determine the threshold levels for safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid . This conversion is crucial for the compound’s detoxification and elimination from the body. The presence of the fluorine atom may affect the compound’s interaction with metabolic enzymes and alter its metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biochemical effects and overall activity.
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the cytoplasm, nucleus, or mitochondria . Its activity and function may be affected by targeting signals or post-translational modifications that direct it to these compartments. The compound’s interactions with subcellular structures can influence its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methylbenzaldehyde can be synthesized from p-fluorotoluene and 1,1-dichlorodimethyl ether. The reaction involves the formation of an intermediate, which is then converted to the desired aldehyde under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired results .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-methylbenzoic acid.
Reduction: 2-Fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
5-Fluoro-2-methylbenzaldehyde: Similar structure but with the fluorine and methyl groups swapped positions.
2-Fluoro-5-methylbenzoic acid: The oxidized form of 2-Fluoro-5-methylbenzaldehyde.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the benzaldehyde ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-fluoro-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWILFXCNRBMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390961 | |
Record name | 2-Fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93249-44-6 | |
Record name | 2-Fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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